molecular formula C21H28ClN3O3 B14995001 2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one CAS No. 898610-36-1

2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one

Cat. No.: B14995001
CAS No.: 898610-36-1
M. Wt: 405.9 g/mol
InChI Key: LRTDDWFSVUQAAP-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[45]decan-8-yl)pyridazin-3-one is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core followed by the introduction of the adamantyl and pyridazinone moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis modules to enhance efficiency and reproducibility. The choice of reagents and conditions is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and activity.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic core.

    2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different functional groups.

Uniqueness

2-(1-Adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one is unique due to the presence of the adamantyl group and the specific arrangement of functional groups. This gives it distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

898610-36-1

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

2-(1-adamantyl)-4-chloro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-one

InChI

InChI=1S/C21H28ClN3O3/c22-18-17(24-3-1-21(2-4-24)27-5-6-28-21)13-23-25(19(18)26)20-10-14-7-15(11-20)9-16(8-14)12-20/h13-16H,1-12H2

InChI Key

LRTDDWFSVUQAAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5)Cl

solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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